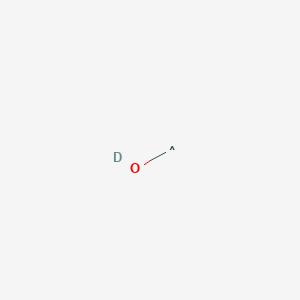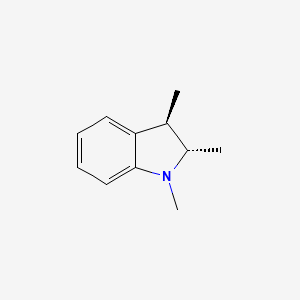
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate is an organophosphorous compound known for its unique chemical properties and applications. It is a derivative of phenylphosphinic acid and is characterized by the presence of an ethyl group, a hydroxypropan-2-yl group, and a phenyl group attached to a phosphinate moiety. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction yields the desired compound along with the formation of pyridinium chloride as a byproduct. Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared through free-radical addition to ethylene, which proceeds with the retention of configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or hydroxypropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl (2-hydroxypropan-2-yl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify other molecules, thereby exerting its effects through chemical transformations.
相似化合物的比较
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the ethyl and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
Ethyl phenylphosphinate: Similar but lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical processes.
属性
CAS 编号 |
57483-31-5 |
|---|---|
分子式 |
C11H17O3P |
分子量 |
228.22 g/mol |
IUPAC 名称 |
2-[ethoxy(phenyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C11H17O3P/c1-4-14-15(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
InChI 键 |
RZAFUPYVCWDSLU-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
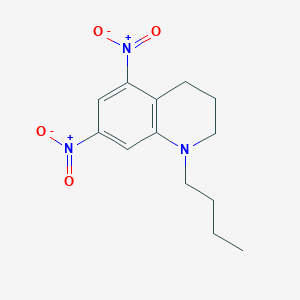
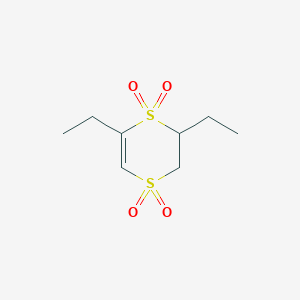
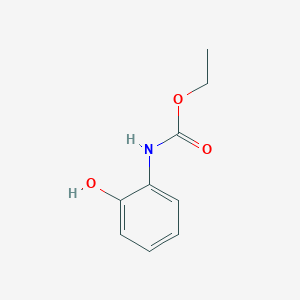
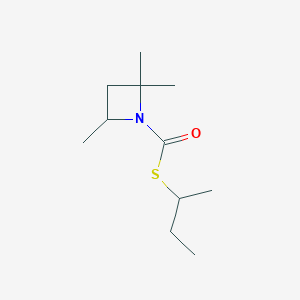

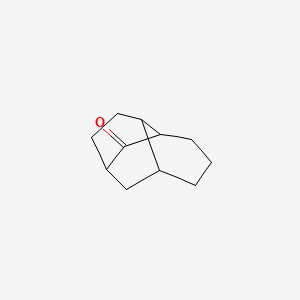
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
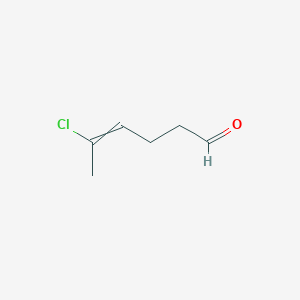
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)


